N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide
Description
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in inorganic chemistry.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-18-13-7-6-11(8-14(13)19-10)16(22)20-17-9-12-4-2-3-5-15(12)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
BZGSKAHRQJUXTK-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methyl-1H-1,3-benzodiazole-6-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as organic solar cells and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N,N’-DI[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,6-NAPHTHALENEDICARBOHYDRAZIDE
Uniqueness
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both hydroxyl and methyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
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